Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
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Overview
Description
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that features a unique structure combining a nitrobenzoyl group, a hydrazono group, and an oxoindolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with isatin to form the hydrazono-indolinone derivative. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester group to a carboxylic acid.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazono group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. The oxoindolinyl moiety can interact with various enzymes and receptors, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate
- Dimethyl 2-((4-methyl-3-nitrobenzoyl)amino)terephthalate
- Ethyl 2-((4-methyl-3-nitrobenzoyl)amino)benzoate
Uniqueness
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazono and oxoindolinyl groups distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Biological Activity
Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that incorporates a hydrazone linkage, an indoline moiety, and a nitrobenzoyl group. This unique structure suggests potential biological activities, making it an interesting subject for medicinal chemistry research. The compound's molecular formula is C20H18N4O6 with a molecular weight of 410.4 g/mol.
Synthesis and Structure
The synthesis of this compound typically involves several steps starting from 3-methyl-4-nitrobenzoic acid, which reacts with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-oxo-2,3-dihydro-1H-indole-3-acetic acid under specific conditions to yield the final product. The presence of the hydrazone functional group indicates potential reactivity and interaction with biological targets.
Biological Activities
Research into the biological activities of compounds similar to this compound has demonstrated a variety of effects:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. For instance, nitro-substituted hydrazones have been reported to exhibit notable antibacterial activity, suggesting that the nitro group in the structure may enhance this effect .
- Anticancer Properties : Several studies have indicated that hydrazone derivatives possess cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) . The specific structural features of these compounds are believed to contribute to their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antioxidant Activity : Some derivatives have been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly influence biological activity. For example:
- The presence of electron-withdrawing groups like nitro on the aromatic ring enhances antimicrobial activity.
- Substituents on the indoline moiety can affect cytotoxicity levels against different cancer cell lines.
Case Studies
- Anticancer Activity : A study on a series of hydrazone derivatives similar to this compound reported that certain analogs exhibited potent antiproliferative effects against human cancer cell lines with IC50 values ranging from 5 µM to 25 µM .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial potential of structurally related compounds, revealing MIC values as low as 62.5 µg/mL against E. coli and E. faecalis. These findings support further exploration into their use as therapeutic agents.
Properties
CAS No. |
624726-23-4 |
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Molecular Formula |
C19H16N4O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[(3-methyl-4-nitrobenzoyl)diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H16N4O6/c1-11-9-12(7-8-14(11)23(27)28)18(25)21-20-17-13-5-3-4-6-15(13)22(19(17)26)10-16(24)29-2/h3-9,26H,10H2,1-2H3 |
InChI Key |
BJKARROATFBISS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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